molecular formula C23H12Cl2O6 B12198984 (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B12198984
M. Wt: 455.2 g/mol
InChI Key: HGOBFTULWJUXOK-WNFQYIGGSA-N
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Description

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a benzodioxole ring, and a dichlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include aromatic ketones, aldehydes, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C23H12Cl2O6

Molecular Weight

455.2 g/mol

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C23H12Cl2O6/c24-16-5-1-12(7-17(16)25)8-21-22(26)15-4-3-14(10-19(15)31-21)30-23(27)13-2-6-18-20(9-13)29-11-28-18/h1-10H,11H2/b21-8-

InChI Key

HGOBFTULWJUXOK-WNFQYIGGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC(=C(C=C5)Cl)Cl)/O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC(=C(C=C5)Cl)Cl)O4

Origin of Product

United States

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